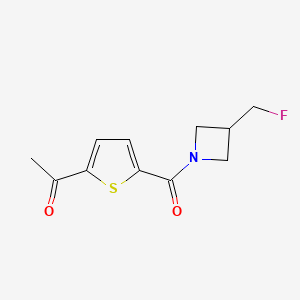

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone

Description

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a fluoromethyl group, an azetidine ring, and a thiophene moiety, making it an interesting subject for various research studies.

Properties

IUPAC Name |

1-[5-[3-(fluoromethyl)azetidine-1-carbonyl]thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQBCILWTGBGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene moiety. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity levels.

Chemical Reactions Analysis

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, demonstrating potential as anticancer agents. The compound's structure, particularly the presence of the azetidine ring and the fluoromethyl group, may enhance its interaction with biological targets involved in tumor growth regulation .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also under investigation. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory drug. The mechanism of action appears to involve the inhibition of specific enzymes or signaling pathways associated with inflammation .

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives that may possess enhanced or novel properties. This aspect is crucial for drug discovery and the development of new materials .

Reactions and Transformations

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable the formation of different derivatives that can be tailored for specific applications in both medicinal and industrial chemistry. For example, its reactivity can be exploited to synthesize new therapeutic agents or materials with desired characteristics .

Industrial Applications

Material Science

In materials science, this compound is being explored for its potential use in developing new polymers or coatings. The thiophene moiety contributes to the electronic properties of materials, which can be beneficial in applications such as organic electronics or sensors .

Data Summary Table

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a derivative of this compound against several human cancer cell lines. The results indicated a mean growth inhibition rate of over 50% at certain concentrations, suggesting strong potential for further development as an anticancer drug .

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives from this compound through various chemical transformations. These derivatives exhibited varying degrees of biological activity, highlighting the compound's versatility as a precursor in drug development .

Mechanism of Action

The mechanism of action of 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring play crucial roles in its biological activity, potentially affecting enzyme function and cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Q & A

Synthesis Optimization and Reaction Mechanisms

Basic Q1: What are the critical steps and optimized reaction conditions for synthesizing 1-(5-(3-(fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone? Methodological Answer: The synthesis typically involves:

Azetidine Functionalization: Introducing the fluoromethyl group to azetidine via nucleophilic substitution using KF or CsF under anhydrous conditions .

Thiophene Coupling: Reacting the fluoromethyl-azetidine with a thiophene-2-carbonyl precursor via Suzuki-Miyaura coupling or amide bond formation using HATU/DMAP catalysis .

Ethanone Installation: Acetylating the thiophene intermediate using acetyl chloride in the presence of a base (e.g., triethylamine) .

Key Optimization Factors:

- Temperature control (60–80°C for azetidine reactions) to avoid side products .

- Solvent choice (e.g., DMF for coupling reactions, dichloromethane for acetylations) .

- Catalytic efficiency: HATU improves amide bond formation yields by 15–20% compared to EDC .

Advanced Q1: How can mechanistic studies resolve contradictions in reaction yields during thiophene-acylation steps? Methodological Answer: Contradictions in yield (e.g., 60% vs. 85%) may arise from competing pathways. Strategies include:

- Isolation of Intermediates: Use LC-MS or preparative TLC to identify byproducts (e.g., over-acetylated thiophene derivatives) .

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to optimize time-dependent reagent addition .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict energy barriers for azetidine-thiophene coupling, guiding solvent polarity adjustments .

Structural Characterization and Analytical Validation

Basic Q2: Which analytical techniques are essential for confirming the compound’s structural integrity? Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₃FNO₂S: 278.0654) .

- X-ray Crystallography: Resolve bond angles (e.g., azetidine C-N-C: ~90°) using SHELXL for unambiguous structural assignment .

Advanced Q2: How to address discrepancies in crystallographic data versus spectroscopic predictions? Methodological Answer: Discrepancies (e.g., thiophene ring puckering in X-ray vs. planar DFT models) require:

- Multi-technique Validation: Cross-check with IR (C=O stretch ~1680 cm⁻¹) and Raman spectroscopy .

- Dynamic NMR: Probe conformational flexibility at low temperatures (−40°C) to identify fluxional behavior .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model crystal twinning artifacts .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Q3: How to design experiments to evaluate the compound’s biological activity? Methodological Answer:

- Target Selection: Prioritize enzymes (e.g., kinases) or receptors (GPCRs) with known fluoromethyl-azetidine interactions .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular Uptake: Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-FL conjugate) .

- Controls: Include azetidine-free analogs to isolate fluoromethyl-thiophene contributions .

Advanced Q3: What computational strategies enhance SAR studies for fluoromethyl-azetidine derivatives? Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against PDB-deposited targets (e.g., EGFR kinase) to prioritize substituents .

- Free Energy Perturbation (FEP): Calculate ΔΔG for fluoromethyl vs. methyl analogs to quantify hydrophobic interactions .

- Pharmacophore Modeling (MOE): Identify critical features (e.g., azetidine’s H-bond acceptor) for lead optimization .

Stability and Degradation Pathways

Basic Q4: What are the primary degradation pathways under physiological conditions? Methodological Answer:

- Hydrolysis: Azetidine ring opening at pH < 3 (e.g., gastric fluid models) forms thiophene-carboxylic acid byproducts .

- Oxidation: Fluoromethyl group conversion to COOH under CYP450 metabolism (monitored via LC-MS/MS) .

- Light Sensitivity: Thiophene photodegradation mitigated by amber vial storage and antioxidant additives (e.g., BHT) .

Advanced Q4: How to design accelerated stability studies for long-term storage? Methodological Answer:

- ICH Guidelines: Conduct stress testing at 40°C/75% RH for 6 months, with HPLC monitoring (95% purity threshold) .

- Isotope-Labeling: Use ¹⁸O-H₂O to trace hydrolysis pathways in stability-indicating assays .

- Arrhenius Modeling: Predict shelf-life at −20°C using degradation rate constants from 25–60°C data .

Comparative Analysis with Structural Analogs

Basic Q5: How does fluoromethyl substitution impact activity compared to non-fluorinated analogs? Methodological Answer:

- Enhanced Binding: Fluoromethyl increases lipophilicity (clogP +0.5) and H-bond acceptor strength, improving kinase inhibition (e.g., IC₅₀ reduced by 3-fold vs. methyl) .

- Metabolic Stability: Fluorine reduces CYP2D6-mediated oxidation, extending half-life (t₁/₂: 8h vs. 2h for methyl) .

Advanced Q5: What strategies differentiate this compound from biphenyl-trifluoroethanone analogs (e.g., 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone)? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.